molecular formula C9H10N2O2 B13276736 7-Amino-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

7-Amino-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B13276736
M. Wt: 178.19 g/mol
InChI Key: PCJCOBZOKCTARQ-UHFFFAOYSA-N
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Description

7-Amino-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound with the molecular formula C₉H₁₀N₂O₂. It is a derivative of quinoline, featuring both amino and hydroxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one typically involves the reaction of enaminones with acylating agents, followed by electrophilic cyclization. This method is facilitated by the use of acyl Meldrum’s acids, which streamline the preparation process by eliminating the need to isolate intermediates .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Amino-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and disrupting normal enzymatic functions. Additionally, its structural features allow it to interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 7-Amino-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

7-amino-6-hydroxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H10N2O2/c10-6-4-7-5(3-8(6)12)1-2-9(13)11-7/h3-4,12H,1-2,10H2,(H,11,13)

InChI Key

PCJCOBZOKCTARQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)O)N

Origin of Product

United States

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